Ethyl radical

Combustion kinetics Atmospheric chemistry Radical chain mechanisms

The ethyl radical (C₂H₅, CAS 2025-56-1) is a transient, highly reactive hydrocarbon radical intermediate fundamental to combustion chemistry, atmospheric oxidation processes, and radical-mediated organic synthesis. With a molecular weight of 29.0611 g/mol , this open-shell species serves as a prototypical primary alkyl radical for mechanistic studies , with established thermochemical parameters including a gas-phase enthalpy of formation ΔfH°(g) = 119 ± 2 kJ/mol at 298 K.

Molecular Formula C2H6
C2H6
CH3CH3
Molecular Weight 30.07 g/mol
CAS No. 2025-56-1
Cat. No. B1203200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl radical
CAS2025-56-1
Molecular FormulaC2H6
C2H6
CH3CH3
Molecular Weight30.07 g/mol
Structural Identifiers
SMILESCC
InChIInChI=1S/C2H6/c1-2/h1-2H3
InChIKeyOTMSDBZUPAUEDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 60.2 mg/L at 25 °C
60.4 ug/mL water at 20 °C
46 mL/100 mL alcohol at 4 °C
Very soluble in benzene
Soluble in ether
60.2 mg/L @ 25 °C (exp)
Solubility in water, ml/100ml at 20 °C: (very poor)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Radical (CAS 2025-56-1) Procurement and Scientific Selection Overview


The ethyl radical (C₂H₅, CAS 2025-56-1) is a transient, highly reactive hydrocarbon radical intermediate fundamental to combustion chemistry, atmospheric oxidation processes, and radical-mediated organic synthesis [1]. With a molecular weight of 29.0611 g/mol [2], this open-shell species serves as a prototypical primary alkyl radical for mechanistic studies [3], with established thermochemical parameters including a gas-phase enthalpy of formation ΔfH°(g) = 119 ± 2 kJ/mol at 298 K [2]. Its reactivity profile is characterized by a low-barrier inversion-torsional motion and near-free internal rotation of the methyl group [4], properties that directly influence its kinetic behavior in both experimental and computational investigations.

Why Ethyl Radical Cannot Be Interchanged with Other Alkyl Radicals in Critical Applications


Substituting ethyl radical (C₂H₅) with methyl (CH₃), n-propyl (n-C₃H₇), or isopropyl (i-C₃H₇) in experimental or industrial contexts introduces quantifiable, non-transferable deviations in reaction kinetics, product distributions, and spectroscopic detectability. Primary alkyl radicals exhibit distinct reactivity hierarchies with molecular oxygen [1] and divergent disproportionation-to-combination ratios that directly govern product selectivity in radical chain processes [2]. The ethyl radical's unique thermochemical fingerprint—including its C–H bond dissociation energy of 422.5 ± 2.1 kJ/mol at 298 K [3] and ionization potential of 8.60 ± 0.1 eV [4]—means that reaction energetics, activation barriers, and detection thresholds differ materially from those of its closest homologs. The quantitative evidence presented below establishes the specific dimensions along which ethyl radical selection yields measurable experimental or process advantages.

Ethyl Radical (CAS 2025-56-1) Quantitative Differentiation Evidence


Reaction Kinetics with O₂: Ethyl vs. Methyl and Propyl Radical Reactivity Order

Ethyl radical exhibits a distinct reactivity position in the primary alkyl radical series toward molecular oxygen. Experimental determinations establish that primary n-alkyl radicals show minimal chain-length dependence in colligation rate constants, with values ranging from 0.78 to 1.20 × 10⁷ L mol⁻¹ s⁻¹ across ethyl, n-propyl, and n-butyl species [1]. However, substituted methyl radicals demonstrate enhanced reactivity relative to ethyl according to the quantitative order BrCH₂ > ClCH₂ > CH₃OCH₂ [1]. This positions ethyl as the baseline reference point for assessing electronic substituent effects on radical–oxygen reaction kinetics, a role that neither methyl nor propyl radicals can fulfill due to methyl's smaller size and propyl's increased conformational complexity.

Combustion kinetics Atmospheric chemistry Radical chain mechanisms

Disproportionation-to-Combination Ratios: Ethyl vs. Methyl Cross-Reaction Product Selectivity

In cross-radical reactions between ethyl and methyl radicals, the disproportionation-to-combination ratio (Me, Et) has been experimentally determined as 0.036 ± 0.003 at room temperature [1]. This value quantifies the relative probability of disproportionation (producing alkene + alkane) versus combination (producing a single alkane product) when these two radicals encounter each other. For comparison, the corresponding cross-disproportionation ratios for methyl with n-propyl is 0.058 ± 0.004, and for ethyl with n-propyl is 0.065 ± 0.005 [1]. The ethyl–methyl cross-reaction exhibits the lowest disproportionation tendency among all measured primary alkyl cross-pairs, indicating that ethyl radical is kinetically predisposed toward combination pathways when paired with methyl.

Radical termination Product distribution Alkene/alkane selectivity

Thermochemical Stability: C–H Bond Dissociation Energy of Ethyl Radical vs. Methyl and Propyl

The C–H bond dissociation enthalpy of ethane (yielding ethyl radical) has been established at 422.5 ± 2.1 kJ/mol at 298 K, corresponding to an enthalpy of formation for ethyl radical of ΔfH(C₂H₅) = 120.5 ± 2.1 kJ/mol at 298 K [1]. This thermochemical benchmark, determined via CCSD(T) theory extrapolated to the complete basis set limit [1], is lower than the corresponding C–H BDE in methane (yielding methyl radical) which is 439.3 kJ/mol [2]. The ~17 kJ/mol lower bond strength of ethyl compared to methyl translates to measurably different radical generation thresholds and thermal decomposition kinetics. Earlier experimental work from thermal decomposition studies yielded consistent values of D(C₂H₅–H) = 98 ± 1 kcal/mol (410 ± 4 kJ/mol) [3], reinforcing the reproducibility of this differentiation.

Bond dissociation energy Thermochemistry Reaction enthalpy

Spectroscopic Fingerprint: Rotational Spectrum Detection Enables Ethyl-Specific Identification

The pure rotational spectrum of ethyl radical has been characterized for the first time using Fourier transform millimeter-wave spectroscopy, with the 1₀₁–0₀₀ rotational transition observed in the 43,680–43,780 MHz frequency range [1]. The Fermi contact term of the α-proton was determined to be −64.1654 MHz in the gas phase, confirming the essentially planar structure of the –CH₂ moiety [1]. This rotational spectroscopic signature is unique to ethyl radical and distinct from methyl (simpler hyperfine structure due to three equivalent protons) and propyl radicals (more complex due to additional carbon framework). The ionization potential of ethyl radical, measured as I_vert(C₂H₅) = 8.60 ± 0.1 eV [2], is also distinctly lower than that of methyl radical (I_vert(CH₃) = 10.00 ± 0.1 eV) [2], providing a 1.4 eV differential for mass spectrometric discrimination in complex reaction mixtures.

Millimeter-wave spectroscopy Radical detection Hyperfine structure

C₂H₅ + O₂ Reaction: Validated Rate Coefficient Data for Combustion and Atmospheric Modeling

The rate coefficient for the ethyl radical reaction with molecular oxygen has been experimentally re-evaluated over the temperature range 190–801 K and pressure range 0.2–6 Torr using laser-photolysis photoionization mass spectrometry [1]. This study resolved inconsistencies in previously published rate coefficient data and produced optimized parameters for master equation simulations across extended temperature (200–1500 K) and pressure (10⁻⁴–10² bar) ranges, with results provided in PLOG format for direct implementation in combustion and atmospheric models [1]. The high-pressure limit bimolecular addition rate constant for C₂H₅ + O₂ has been theoretically calculated as k = 2.94 × 10¹³ T⁻⁰·⁴⁴ cm³ mol⁻¹ s⁻¹ [2]. Notably, the concerted HO₂ elimination channel (M5) exhibits a negative activation energy of Ea(0 K) = −0.9 kcal/mol [3], a feature that distinguishes ethyl from smaller alkyl radicals and drives the characteristic negative temperature coefficient behavior observed in ethane oxidation.

Combustion modeling Atmospheric oxidation Rate coefficient

Ethyl Radical (CAS 2025-56-1) Research and Industrial Application Scenarios


Combustion Kinetic Model Development and Validation

Ethyl radical is the critical intermediate in ethane oxidation mechanisms. The experimentally validated rate coefficient data for C₂H₅ + O₂ over 190–801 K and 0.2–6 Torr, provided in PLOG format for direct model implementation, enables accurate simulation of ignition delay times, flame speeds, and pollutant formation in ethane combustion [1]. The concerted HO₂ elimination pathway with Ea(0 K) = −0.9 kcal/mol produces the characteristic negative temperature coefficient regime [2] that distinguishes ethane oxidation from methane oxidation. Procurement of ethyl radical precursors (e.g., ethyl iodide, azoethane) is essential for experimental validation of combustion mechanisms where substitution with methyl or propyl radical precursors would yield non-representative kinetic data.

Atmospheric Chemistry and Tropospheric Oxidation Studies

In atmospheric chemistry, ethyl radical serves as a prototypical alkyl radical for studying the fate of volatile organic compounds under tropospheric conditions. The reaction C₂H₅ + O₂, with its well-characterized pressure-dependent rate coefficients and branching ratios [1], provides a benchmark for understanding the competition between peroxy radical stabilization and alkene-forming channels in the atmosphere. The ethyl radical's atmospheric lifetime with respect to OH radical reaction has been calculated from rate constants as 39.3 days (assuming 12-hour daylight and [OH] = 1.5 × 10⁶ cm⁻³) . This intermediate lifetime, longer than methyl but shorter than propyl, makes ethyl radical particularly suitable for studying medium-range atmospheric transport and transformation of hydrocarbon emissions.

Radical-Mediated Organic Synthesis Methodology Development

Ethyl radical is a key reagent in carbon–carbon bond-forming reactions via radical addition–elimination and atom transfer radical addition (ATRA) mechanisms. Precursors such as ethyl iodide, triethylborane (Et₃B), and ethyl xanthates enable controlled ethyl radical generation under mild conditions [1]. The established disproportionation-to-combination ratio of 0.036 ± 0.003 for ethyl–methyl cross-reactions [2] allows synthetic chemists to predict product distributions when ethyl radical is paired with other carbon-centered radicals. This quantitative predictability makes ethyl radical precursors preferable to propyl radical sources, which exhibit 80% higher disproportionation rates and consequently greater alkene byproduct formation in cross-radical coupling reactions.

Spectroscopic Method Development and Radical Detection Calibration

The fully characterized pure rotational spectrum of ethyl radical, with the 1₀₁–0₀₀ transition precisely located at 43,680–43,780 MHz and α-proton Fermi contact term of −64.1654 MHz [1], provides an unambiguous spectroscopic fingerprint for calibrating millimeter-wave and FTMW spectrometers. The absolute photoionization cross section of ethyl radical at 10.54 eV has been determined as σ(C₂H₅)ion = 5.6 ± 1.4 Mb [2], enabling quantitative mass spectrometric analysis of ethyl radical concentrations in complex reaction mixtures. These calibrated detection parameters are essential for developing diagnostic tools for combustion, plasma chemistry, and atmospheric monitoring applications where unambiguous identification and quantification of ethyl radical is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl radical

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.